molecular formula C13H13N3O B7538106 N-cyclopropyl-4-imidazol-1-ylbenzamide

N-cyclopropyl-4-imidazol-1-ylbenzamide

Cat. No.: B7538106
M. Wt: 227.26 g/mol
InChI Key: LHXDQPBPBBDJOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-4-imidazol-1-ylbenzamide is an organic compound with the molecular formula C13H14N4O and a CAS Registry Number of 924851-82-1 . This solid compound features a benzamide core structure substituted with an N-cyclopropyl group and a 1H-imidazol-1-yl moiety at the 4-position . The imidazole ring is a privileged scaffold in medicinal chemistry and drug discovery. It is a five-membered aromatic diazole, planar in structure, and is known for its amphoteric properties, functioning both as a weak acid and a base . The imidazole ring is a key building block in biology, most notably found in the amino acid histidine, the neurotransmitter histamine, and the purine bases essential for nucleic acids . Furthermore, this heterocycle is present in a wide array of pharmaceuticals, including certain antifungal agents, antibiotics, and antihypertensive drugs . The presence of both the imidazole and the cyclopropyl groups in this single molecule makes this compound a valuable chemical intermediate or a core scaffold for researchers in synthetic and medicinal chemistry. It can be utilized in the design and synthesis of novel bioactive molecules, serving as a key substrate for structure-activity relationship (SAR) studies, particularly in the development of enzyme inhibitors or receptor ligands. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-cyclopropyl-4-imidazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c17-13(15-11-3-4-11)10-1-5-12(6-2-10)16-8-7-14-9-16/h1-2,5-9,11H,3-4H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXDQPBPBBDJOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

N-cyclopropyl-4-imidazol-1-ylbenzamide has been explored for its therapeutic potential in treating various diseases, particularly those involving inflammatory and infectious conditions.

Antileishmanial Activity

Recent studies have demonstrated the compound's efficacy against Leishmania parasites, which cause visceral leishmaniasis (VL). For instance, a derivative of this compound showed significant in vitro potency against Leishmania infantum, with an IC50 value indicating effective inhibition of parasite growth. This compound was further evaluated in an in vivo hamster model, achieving over 90% reduction in parasite burden without notable toxicity .

Kinase Inhibition

This compound has been identified as a selective inhibitor of several kinases involved in inflammatory pathways. For example, compounds derived from this structure exhibited potent inhibition against SIKs (Salt-Inducible Kinases), which are implicated in various inflammatory diseases. The structure-activity relationship (SAR) studies revealed modifications that enhanced both potency and selectivity against specific kinases while minimizing off-target effects .

Enzyme Interaction

The compound's imidazole moiety is crucial for its interaction with biological targets. Imidazoles are known to interact with various therapeutic targets, including enzymes involved in metabolic pathways and receptors linked to disease processes .

Case Studies

Several case studies highlight the practical applications of this compound:

Study Focus Findings
Study 1Antileishmanial ActivityDemonstrated significant reduction in parasite burden in a hamster model of VL, with promising pharmacokinetic properties .
Study 2Kinase InhibitionIdentified as a potent pan-SIK inhibitor; modifications led to improved selectivity and reduced off-target effects .
Study 3Inflammatory DiseasesShowed potential for treating inflammatory conditions through modulation of cytokine production in mouse models .

Chemical Reactions Analysis

Amide Bond Formation

The benzamide backbone is synthesized via coupling between 4-imidazol-1-ylbenzoic acid derivatives and cyclopropylamine. Standard peptide-coupling reagents are employed:

  • Reagents : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), DIEA (N,N-Diisopropylethylamine)

  • Conditions : Dichloromethane (DCM) solvent, room temperature, 12-hour reaction time .

  • Yield : ~59% after purification by flash chromatography .

This method ensures efficient activation of the carboxylic acid and nucleophilic attack by the cyclopropylamine.

Palladium-Catalyzed Cross-Coupling

Modifications to the benzamide’s aromatic ring utilize palladium-mediated reactions:

Stille Coupling

  • Purpose : Introduces substituents (e.g., aryl groups) at specific positions.

  • Catalyst : Pd/P(t-Bu)₃

  • Reagents : Organotin compounds, CsF (cesium fluoride)

  • Conditions : Anhydrous dioxane, 100°C, 2–4 hours .

  • Yield : 60–98% .

This reaction is pivotal for attaching functional groups that enhance target binding or solubility.

Bromination and Functionalization

Electrophilic aromatic bromination precedes further derivatization:

  • Bromination Agent : NBS (N-Bromosuccinimide) or Br₂

  • Position : Typically occurs at the ortho or para positions relative to the amide group.

  • Follow-Up Reactions : Suzuki-Miyaura coupling or nucleophilic aromatic substitution (SNAr) to install heterocycles or polar groups .

Imidazole Ring Modifications

The imidazole moiety undergoes selective reactions:

N-Alkylation

  • Reagents : Alkyl halides (e.g., methyl iodide)

  • Base : K₂CO₃ or NaH

  • Solvent : DMF (Dimethylformamide), 60–80°C .

Condensation Reactions

  • Formation of fused imidazo-heterocycles (e.g., imidazopyridines) via cyclocondensation with aldehydes or ketones .

Reductive Amination and Hydrogenation

Asymmetric hydrogenation is employed to introduce stereocenters:

  • Catalyst : Chiral Rh or Ru complexes

  • Conditions : H₂ gas (50–100 psi), ethanol or THF, 25–40°C .

  • Application : Reduces ketones or imines to amines while controlling enantioselectivity .

CYP51 Enzyme Interactions

Though not a traditional reaction, N-cyclopropyl-4-imidazol-1-ylbenzamide interacts with sterol 14α-demethylase (CYP51) via:

  • Hydrogen Bonding : Between the amide carbonyl and enzyme active sites.

  • Hydrophobic Interactions : Cyclopropyl and imidazole groups fit into hydrophobic pockets .

Stability and Degradation Pathways

  • Hydrolysis : The amide bond is susceptible to acidic/basic hydrolysis, forming 4-imidazol-1-ylbenzoic acid and cyclopropylamine.

  • Oxidation : Imidazole rings may oxidize under strong oxidative conditions (e.g., H₂O₂, Fe³⁺) .

Q & A

Basic: What are the optimized synthetic routes for N-cyclopropyl-4-imidazol-1-ylbenzamide, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis of imidazole-containing benzamides often involves palladium-catalyzed hydrogenation or cyclization under alkaline conditions. For example, in analogous compounds (e.g., 2-substituted 4-formylimidazoles), replacing Pd/C with Raney nickel avoids dehalogenation side reactions, improving yields from <50% to >90% . Key steps include:

  • Hydrogenation optimization : Solvent choice (ethanol vs. water) and catalyst type (Raney nickel preferred for halogen retention).
  • Cyclization : NaOH in ethanol at 45°C achieves 88% yield via Schiff base formation and dehydration .
  • Purification : Column chromatography (e.g., chloroform:methanol 3:1) and crystallization (dimethyl ether) are critical for isolating pure products .

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

  • 1H NMR : Identify imidazole protons (δ 7.5–8.5 ppm) and cyclopropyl groups (δ 1.0–1.5 ppm). For related compounds, splitting patterns confirm substitution (e.g., para-substituted benzamide protons as doublets) .
  • IR : Confirm amide C=O stretches (~1650 cm⁻¹) and imidazole C-N vibrations (~1500 cm⁻¹) .
  • HPLC : Use C18 columns with methanol/water gradients; retention times (e.g., 7.6–12.5 min) help assess purity .
  • HR-MS : Molecular ion peaks (e.g., [M+H]+) validate molecular weight with <2 ppm error .

Advanced: How does the cyclopropyl group influence the compound’s bioactivity compared to other substituents (e.g., methyl or fluorophenyl)?

Methodological Answer:
The cyclopropyl group enhances metabolic stability and membrane permeability due to its rigid, non-planar structure. Comparative studies on analogs show:

  • Antimicrobial activity : Cyclopropyl derivatives exhibit 2–4× higher MIC values against S. aureus than methyl-substituted analogs, likely due to improved lipophilicity .
  • Kinase inhibition : Cyclopropyl-containing benzamides show selective inhibition (IC50 = 0.2–1.8 µM) against kinases like EGFR, outperforming bulkier substituents (e.g., isopropyl) .
  • SAR analysis : Substituent steric effects (e.g., cyclopropyl vs. phenyl) correlate with binding affinity in molecular docking models .

Advanced: How should researchers resolve contradictions in reported biological activities of this compound analogs?

Methodological Answer:
Contradictions often arise from assay variability or impurity profiles. Strategies include:

  • Standardized assays : Use cell lines with consistent genetic backgrounds (e.g., NCI-60 panel) and validate via orthogonal methods (e.g., SPR for binding affinity) .
  • Impurity profiling : LC-MS/MS identifies byproducts (e.g., dehalogenated species from Pd/C catalysis) that may skew bioactivity results .
  • Meta-analysis : Compare datasets using tools like Bayesian statistics to account for inter-lab variability .

Advanced: What computational strategies are effective for predicting the binding modes of this compound to therapeutic targets?

Methodological Answer:

  • Docking studies : Use AutoDock Vina with crystal structures (e.g., PDB ID 1M17 for kinases). Cyclopropyl groups occupy hydrophobic pockets, validated by ΔG values ≤ -9.0 kcal/mol .
  • MD simulations : AMBER or GROMACS (100 ns trajectories) assess stability of ligand-target complexes. RMSD <2 Å indicates stable binding .
  • QSAR models : Train on datasets with >50 analogs; descriptors like logP and polar surface area predict bioavailability (R² > 0.85) .

Basic: What are the best practices for purifying this compound from reaction mixtures?

Methodological Answer:

  • Step 1 : Remove catalysts via filtration (0.22 µm membrane) .
  • Step 2 : Column chromatography (silica gel, chloroform:methanol 3:1) isolates the product with >95% purity .
  • Step 3 : Recrystallize from dimethyl ether or ethanol/water (7:3) to eliminate trace impurities .

Advanced: How can researchers assess the metabolic stability of this compound in preclinical models?

Methodological Answer:

  • In vitro assays : Use liver microsomes (human/rat) with NADPH cofactor; monitor parent compound depletion via LC-MS (t1/2 > 60 min indicates stability) .
  • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms (IC50 >10 µM suggests low drug-drug interaction risk) .
  • In vivo PK : Administer IV/PO doses in rodents; calculate AUC ratios to estimate oral bioavailability (>30% is favorable) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.